![molecular formula C10H9NO2 B099975 4,7-dimethyl-1H-indole-2,3-dione CAS No. 15540-90-6](/img/structure/B99975.png)
4,7-dimethyl-1H-indole-2,3-dione
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Overview
Description
4,7-dimethyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 . It is also known as 4,7-Dimethylindoline-2,3-dione .
Synthesis Analysis
While specific synthesis methods for 4,7-dimethyl-1H-indole-2,3-dione were not found in the search results, indole derivatives are known to be ideal precursors for the synthesis of active molecules .Molecular Structure Analysis
The molecular structure of 4,7-dimethyl-1H-indole-2,3-dione has been studied using computational methods . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .Chemical Reactions Analysis
While specific chemical reactions involving 4,7-dimethyl-1H-indole-2,3-dione were not found in the search results, indole derivatives are known to be involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
4,7-dimethyl-1H-indole-2,3-dione is a solid at room temperature . It has a molecular weight of 175.19 g/mol .Scientific Research Applications
Proteomics Research
4,7-dimethyl-1H-indole-2,3-dione: is utilized in proteomics research due to its biochemical properties. It serves as a reagent for probing protein interactions and functions, aiding in the understanding of protein expression and modification in biological systems .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Indole derivatives, including 4,7-dimethyl-1H-indole-2,3-dione , have shown a range of biological activities such as antiviral, anti-inflammatory, and anticancer properties, which are valuable in drug discovery and development .
Agriculture
The indole nucleus, present in 4,7-dimethyl-1H-indole-2,3-dione , is significant in plant biology. Derivatives of indole are used to synthesize plant hormones like indole-3-acetic acid, which plays a crucial role in plant growth and development .
Materials Science
This compound is investigated for its role in the synthesis of novel materials. Its structural motif is incorporated into various polymers and composites, contributing to advancements in material properties and functionalities .
Environmental Science
4,7-dimethyl-1H-indole-2,3-dione: is studied for its environmental applications, particularly in the degradation of environmental pollutants. Its chemical structure allows it to interact with various contaminants, facilitating their breakdown and removal .
Biochemistry
In biochemistry, the compound is used to study enzyme mechanisms and metabolic pathways. Its indole core is structurally similar to many natural biochemicals, making it a useful analog in enzymatic reactions and pathway analyses .
Pharmacology
Pharmacological research leverages 4,7-dimethyl-1H-indole-2,3-dione to develop new medications. Its indole scaffold is a common feature in many pharmacologically active molecules, aiding in the design of drugs with specific target interactions .
Analytical Chemistry
Analytical chemists use 4,7-dimethyl-1H-indole-2,3-dione for developing analytical methods. It can serve as a standard or reagent in chromatography, spectrometry, and other analytical techniques to quantify or detect various substances .
Chemical Engineering
In chemical engineering, this compound’s properties are harnessed for process optimization. It can be involved in catalysis, reaction engineering, and the development of chemical processes for efficient production of materials and chemicals .
Mechanism of Action
Target of Action
Indole derivatives, which include 4,7-dimethyl-1h-indole-2,3-dione, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
4,7-dimethyl-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRDPBOVRAVNKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390819 |
Source
|
Record name | 4,7-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15540-90-6 |
Source
|
Record name | 4,7-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-DIMETHYLISATIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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